

TAK-593 anti-tumor activity different cancer xenografts

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Compound Focus: Tak-593

CAS No.: 1005780-62-0

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Anti-Tumor Activity of TAK-593 in Preclinical Models

The following table summarizes the experimental data on the anti-tumor efficacy of **TAK-593** against different human cancer xenografts established in immunodeficient mice. The treated/control ratio (T/C %) is a standard metric where a lower percentage indicates greater tumor growth inhibition [1].

Cancer Type	Cell Line / Model	Dosing Regimen	Anti-Tumor Effect (T/C %)	Reported Outcome
Lung Cancer	A549 (human lung adenocarcinoma)	0.25 mg/kg, orally, twice daily for 2 weeks	34% [2]	Potent tumor growth inhibition [1] [2]
Gastric Cancer	MKN45 (human gastric cancer)	1 mg/kg, orally, twice daily	~20% (estimated from graph) [1]	Strong anti-tumor effect [1]
Renal Cell Carcinoma	RCC-02-JCK (human primary RCC)	1 mg/kg, orally, twice daily	~15% (estimated from graph) [1]	Strong anti-tumor effect [1]

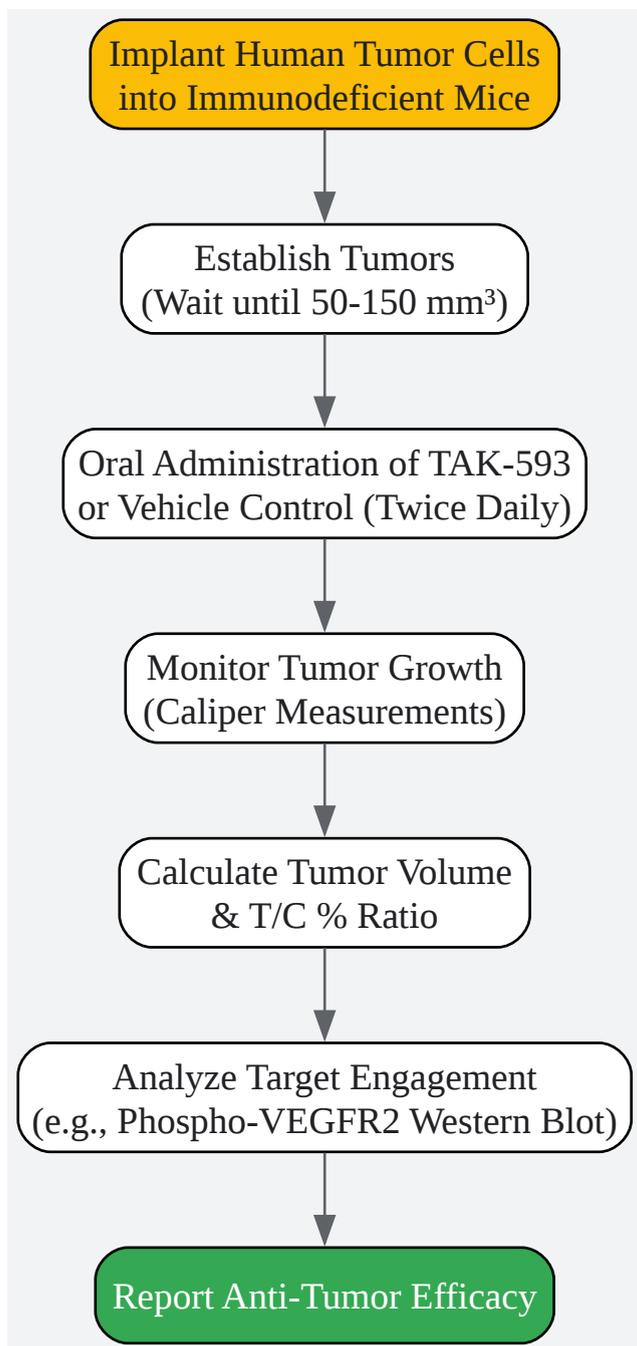
Cancer Type	Cell Line / Model	Dosing Regimen	Anti-Tumor Effect (T/C %)	Reported Outcome
Glioblastoma	U87 MG (intracranial model)	0.3 mg/kg, orally, twice daily	N/A (Survival study)	Significant extension of survival time [1]

Detailed Experimental Protocols

The anti-tumor activity data was generated using standardized in vivo protocols. Here is a detailed breakdown of the key methodologies cited in the research:

- **Xenograft Model Establishment:** Human tumor cells (e.g., A549, MKN45) or tissue fragments (e.g., RCC-02-JCK) were implanted subcutaneously into the hind flanks of immunodeficient mice (athymic nude or SCID mice). For the glioblastoma model, U87 MG cells were injected intracranially [1].
- **Treatment Protocol:** After the tumors were established (reaching a mean volume of approximately 50-150 mm³), mice were orally administered **TAK-593** or a vehicle control. The compound was typically formulated in a 0.5% methylcellulose solution. Dosing schedules varied but commonly involved twice-daily (BID) administration [1].
- **Efficacy Assessment:**
 - **Tumor Volume Measurement:** For subcutaneous models, tumor dimensions were measured at least twice weekly using calipers. Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) \times 1/2$. The treated/control ratio (T/C %) was calculated as the percentage of the mean tumor volume in the treated group compared to the control group over the treatment period [1].
 - **Survival Analysis:** For the intracranial U87 MG glioblastoma model, the primary endpoint was the survival time of the mice, which was significantly extended by **TAK-593** treatment [1].
- **Pharmacodynamic Analysis:** To confirm target engagement, researchers analyzed the inhibition of VEGFR2 phosphorylation (a key marker of drug activity) in tumor tissues or mouse lungs after VEGF stimulation, often using Western blotting techniques [1].

The diagram below illustrates the typical workflow for these xenograft efficacy studies.



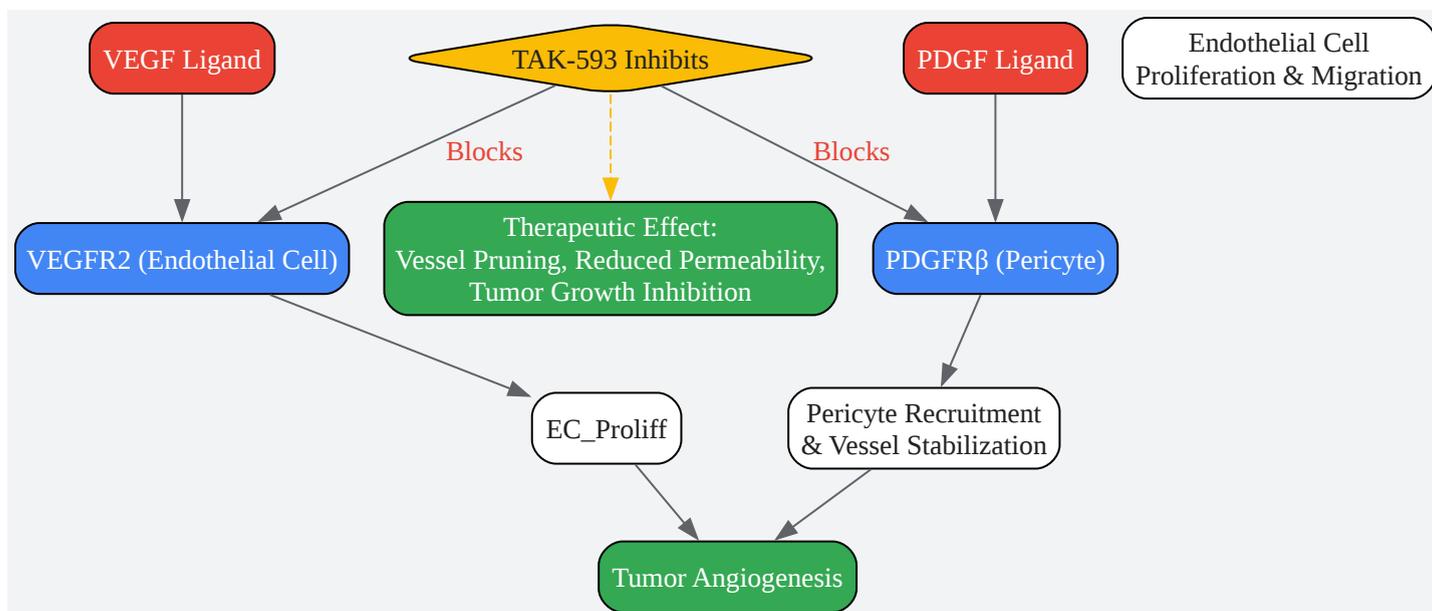
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Mechanism of Action and Key Characteristics

TAK-593 is a small molecule inhibitor that targets key receptors in tumor angiogenesis. Its unique properties are summarized below.

Feature	Description
Primary Target	Dual inhibitor of VEGFR2 and PDGFR β kinase families [1] [3].
Key Mechanism	Potently inhibits VEGF-stimulated endothelial cell proliferation and PDGF-stimulated pericyte recruitment, disrupting tumor blood vessels [1].
Inhibitory Profile	IC ₅₀ values: VEGFR2 (0.95 nM), VEGFR1 (3.2 nM), VEGFR3 (1.1 nM), PDGFR α (4.3 nM), PDGFR β (13 nM) [2].
Unique Property	Binds via a slow, two-step mechanism leading to an extremely long residence time on its targets (dissociation half-life >17 hours), resulting in prolonged pharmacodynamic effects beyond its plasma exposure [3].
Cellular Effects	In vivo, it demonstrates anti-proliferative and pro-apoptotic effects on tumor cells, decreases vessel density, and inhibits pericyte coverage on microvessels [1].

The following diagram illustrates the primary signaling pathways inhibited by **TAK-593** and its consequences on the tumor microenvironment.



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Research Context and Limitations

- **Therapeutic Rationale:** The development of **TAK-593** was driven by the need to improve upon anti-VEGF monotherapy. Simultaneously inhibiting VEGFR (on endothelial cells) and PDGFR (on pericytes) targets both the initiation and stabilization of tumor blood vessels, a strategy thought to overcome resistance to VEGF-only blockade [1] [4].
- **Comparative Data Gap:** The available search results for **TAK-593** focus on its standalone efficacy. They do not contain direct head-to-head experimental data comparing its performance to other specific anti-angiogenic drugs (e.g., sorafenib, sunitinib) within the same study.

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